molecular formula C6H5FO4S2 B2959813 Methyl 4-fluorosulfonylthiophene-3-carboxylate CAS No. 2137806-08-5

Methyl 4-fluorosulfonylthiophene-3-carboxylate

Cat. No. B2959813
M. Wt: 224.22
InChI Key: DKAJLDCLFPUKSS-UHFFFAOYSA-N
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Description

  • Purity : 95% .

Scientific Research Applications

Electrochemical Capacitor Applications

Methyl 4-fluorosulfonylthiophene-3-carboxylate derivatives have been investigated for their potential as active materials in electrochemical capacitors. Research indicates that electroactive polymers derived from thiophene variants exhibit significant energy and power densities, along with long-term stability across numerous cycles. These findings suggest a promising avenue for the development of high-performance electrochemical storage devices (Ferraris et al., 1998).

Photoredox Catalysis in Organic Synthesis

Methyl 4-fluorosulfonylthiophene-3-carboxylate has been utilized in photoredox catalysis to facilitate the carbomethoxydifluoromethylation of unactivated alkenes, styrenes, or heteroarenes under visible light conditions. This methodology provides a new approach to generating a variety of carbomethoxydifluoromethylated products, demonstrating the compound's versatility in synthesizing fluorinated organic molecules (Yu et al., 2016).

Antiandrogen Activity Research

Research on derivatives of Methyl 4-fluorosulfonylthiophene-3-carboxylate has led to the discovery of novel antiandrogens. These compounds, particularly those with a methyl substituent, have shown potent antiandrogen activity, indicating their potential use in treating androgen-responsive diseases. This study exemplifies the therapeutic application possibilities arising from the manipulation of the compound's structure (Tucker et al., 1988).

Development of Fluorescent Molecular Probes

The compound's derivatives have been explored for their use in creating fluorescent molecular probes. An efficient synthesis route for a hydrophobic fluorophore derivative was established, highlighting its application in labeling intracellular targets. This research opens up new opportunities for studying biological systems using fluorescent tagging techniques (Woydziak et al., 2013).

Safety And Hazards

Safety precautions should be taken when handling this compound due to its potential reactivity and toxicity. Consult Material Safety Data Sheets (MSDS) for detailed safety information .

properties

IUPAC Name

methyl 4-fluorosulfonylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAJLDCLFPUKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(fluorosulfonyl)thiophene-3-carboxylate

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